2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a methoxyethoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the coupling of a benzonitrile derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base in an organic solvent. The reaction conditions often include heating the mixture to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The methoxyethoxy and dioxaborolan groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials and in various industrial processes.
Mechanism of Action
The mechanism by which 2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The methoxyethoxy group enhances the solubility and stability of the compound, facilitating its use in different environments.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Uniqueness
Compared to similar compounds, 2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO4/c1-15(2)16(3,4)22-17(21-15)13-7-6-12(11-18)14(10-13)20-9-8-19-5/h6-7,10H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTJISBSQNPWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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